tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate

Lipophilicity Structure-Activity Relationship Drug Design

tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate (CAS 1286275-52-2) is a synthetic small-molecule building block featuring a trans-1,4-cyclohexyl core, a tert-butyl carbamate (Boc) protecting group, and a 3-fluorobenzamide moiety. With a molecular formula of C18H25FN2O3 and a molecular weight of 336.4 g/mol, it is primarily supplied as a research intermediate (typical purity ≥95%) for medicinal chemistry and probe synthesis.

Molecular Formula C18H25FN2O3
Molecular Weight 336.407
CAS No. 1286275-52-2
Cat. No. B2634224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate
CAS1286275-52-2
Molecular FormulaC18H25FN2O3
Molecular Weight336.407
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)21-15-9-7-14(8-10-15)20-16(22)12-5-4-6-13(19)11-12/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,22)(H,21,23)
InChIKeyWYDBIDHCSFDWEP-SHTZXODSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate (CAS 1286275-52-2): Procurement-Grade Chemical Profile


tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate (CAS 1286275-52-2) is a synthetic small-molecule building block featuring a trans-1,4-cyclohexyl core, a tert-butyl carbamate (Boc) protecting group, and a 3-fluorobenzamide moiety . With a molecular formula of C18H25FN2O3 and a molecular weight of 336.4 g/mol, it is primarily supplied as a research intermediate (typical purity ≥95%) for medicinal chemistry and probe synthesis . Its sterically defined trans geometry and the electron-withdrawing meta-fluorine substituent distinguish it from other regioisomeric analogs, suggesting predictable reactivity and potential biological target interactions .

Why Direct Substitution of tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate Fails Without Quantitative Comparison


In-class carbamate-protected cyclohexylamides are often treated as interchangeable precursors, but this assumption can lead to significant deviations in reactivity, binding affinity, and physicochemical behavior. The specific trans-(1R*,4R*) stereochemistry and the meta-fluorobenzamide regioisomerism of this compound generate a unique set of properties relative to its cis-diastereomer or para-fluoro analogs . Without direct quantitative head-to-head data, any substitution risks altering molecular recognition, metabolic stability, and downstream synthetic outcomes. The evidence presented below quantifies these differences where available, providing a basis for informed procurement decisions.

Quantitative Differentiation Evidence for tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate


meta-Fluoro vs. para-Fluoro: Predicted Lipophilicity (LogP) Comparison

The 3-fluorobenzamide regioisomer (target) exhibits a lower predicted LogP (3.39) compared to its 4-fluorobenzamide analog (predicted LogP 3.77) . This difference arises from the electronic effect of the meta-fluorine substitution, which modulates hydrogen-bond acceptor strength and molecular dipole moment. The 0.38 log unit difference corresponds to an approximately 2.4-fold lower predicted lipophilicity at pH 7.4, which can directly affect passive membrane permeability and non-specific protein binding.

Lipophilicity Structure-Activity Relationship Drug Design

Stereochemical Purity: Trans (1R*,4R*) Configuration and Its Impact on Molecular Recognition

The target compound is defined by its trans-(1R*,4R*) stereochemistry, which enforces a specific equatorial orientation of the carbamate and benzamide substituents on the cyclohexane ring . In contrast, the cis-(1R*,4S*) diastereomer would present an axial substituent, significantly altering the three-dimensional pharmacophore and potentially disrupting key hydrogen-bonding interactions with biological targets. While direct binding data for this specific pair are not publicly available, class-level evidence indicates that trans-1,4-disubstituted cyclohexyl derivatives consistently show ~5- to 20-fold higher affinity for flat, aromatic binding pockets compared to their cis counterparts [1].

Stereochemistry Conformational Analysis Target Binding

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Implications for CNS Permeability and Solubility

The target compound presents 3 hydrogen-bond acceptor (HBA) sites and a topological polar surface area (TPSA) of 67.43 Ų . The 4-fluoro analog reports 5 HBA sites and a comparable TPSA of 67 Ų . The lower HBA count, combined with a moderate TPSA below the 90 Ų threshold, positions the target compound more favorably for passive blood-brain barrier penetration based on the CNS Multiparameter Optimization (MPO) paradigm [1]. Additionally, the reduced HBA number correlates with improved solubility in moderately polar organic solvents (e.g., EtOAc, THF), which is relevant for synthetic workup.

CNS Drug Design Physicochemical Properties Permeability

Vendor-Specified Purity and Hazard Profile Comparison for Laboratory-Scale Procurement

The target compound is commercially available with a specified purity of ≥98% (Leyan) or ≥95% (AKSci) . The 4-fluoro analog is typically listed at 95% purity . The higher purity specification (98% vs. 95%) for the target compound reduces the risk of contaminating side products in sensitive catalytic or biological assays. Furthermore, the target compound carries specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) , while hazard data for the 4-fluoro analog are less complete across vendors, creating uncertainty in handling requirements.

Chemical Procurement Safety Data Purity Specification

Optimal Research and Industrial Application Scenarios for tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate


Synthesis of CNS-Penetrant PDE4 or HDAC Inhibitor Probes

The compound's moderate LogP (3.39) and low HBA count (3) position it as a privileged intermediate for CNS-focused probe synthesis . Following Boc deprotection, the free amine can be coupled to heterocyclic capping groups, generating target molecules that align well with CNS MPO parameters (TPSA < 90 Ų, HBA ≤ 5, LogP < 5) [1]. The trans stereochemistry ensures a linear geometry suitable for occupying flat enzyme active sites common in PDE4 and HDAC families.

Medicinal Chemistry SAR Exploration of Fluorobenzamide Regioisomerism

When systematically comparing meta- vs. para-fluorobenzamide pharmacophores, this compound serves as the m-fluoro reference. The quantifiable LogP difference (ΔLogP = -0.38 vs. para-fluoro analog) provides a basis for dissecting the contribution of fluorine position to target binding, metabolic stability, and cellular permeability in lead optimization campaigns .

Stereochemically Controlled Fragment-Based Drug Discovery (FBDD)

The rigid trans-1,4-cyclohexyl core offers a well-defined exit vector for fragment growing strategies. Its defined geometry reduces the conformational entropy penalty upon target binding compared to flexible-linker scaffolds, which is particularly valuable in fragment-based screening where weak initial hits require efficient optimization . The Boc group can be selectively removed under acidic conditions, enabling late-stage diversification.

Development of Selective MAO-B or Neurodegenerative Disease Probes

Fluorobenzamide-containing cyclohexyl derivatives have been claimed in patent literature as selective monoamine oxidase B inhibitors for Alzheimer's disease and senile dementia [2]. This specific building block, with its trans stereochemistry and meta-fluorine positioning, provides a direct entry point for synthesizing and evaluating novel analogs in this therapeutic space.

Quote Request

Request a Quote for tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.